1-(2-Chloropyridin-4-YL)cyclopropan-1-amine
Description
1-(2-Chloropyridin-4-YL)cyclopropan-1-amine is a cyclopropane-based amine derivative featuring a 2-chloropyridin-4-yl substituent. This compound is of interest in medicinal chemistry due to its rigid cyclopropane ring, which imposes conformational constraints, and the chloropyridine moiety, which contributes to electronic and steric properties. It is used as a building block in drug discovery, particularly for targeting enzymes or receptors where heterocyclic amines play critical roles .
Properties
CAS No. |
1060811-73-5 |
|---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-5-6(1-4-11-7)8(10)2-3-8/h1,4-5H,2-3,10H2 |
InChI Key |
OHMWFACDYCRXQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=NC=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 2-chloropyridine with a cyclopropanating agent under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its ability to interact with multiple biological targets makes it a valuable pharmacophore in drug development. Notably, the compound has shown promise in:
- Anticancer Research : Studies indicate that derivatives of 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for tumor growth.
- Neuropharmacology : The compound is explored for its potential neuroprotective effects. It has been linked to modulating neurotransmitter systems, which could lead to therapeutic applications in neurodegenerative diseases.
The biological activity of 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine is primarily associated with its interactions at the molecular level:
- Enzyme Interaction Studies : Research has focused on how this compound interacts with enzymes and receptors, revealing mechanisms involving hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions are critical for understanding its therapeutic potential and optimizing its efficacy.
Case Studies and Research Findings
Several case studies have documented the applications and effects of 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine:
- In one study, derivatives were synthesized and evaluated for their anticancer properties, demonstrating significant cytotoxicity against specific cancer cell lines, which could pave the way for new cancer therapies.
- Another research effort focused on the neuroprotective effects of this compound, highlighting its potential role in treating neurodegenerative diseases through modulation of neurotransmitter systems.
Mechanism of Action
The mechanism by which 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Biological Activity
1-(2-Chloropyridin-4-YL)cyclopropan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclopropane ring and a chlorinated pyridine moiety, which contribute to its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of 169.61 g/mol.
The biological activity of 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine is primarily linked to its role as a potential pharmacophore in drug development. Its interactions with various biological targets, such as enzymes and receptors, are facilitated through mechanisms including:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions are crucial for its therapeutic potential, influencing various cellular processes.
Biological Activity Overview
Research indicates that 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine exhibits several biological activities, particularly in the context of cancer treatment and neuropharmacological applications. Here are some key findings:
Anticancer Activity
1-(2-Chloropyridin-4-YL)cyclopropan-1-amine has shown promise in the treatment of various cancers, including:
- Malignant melanoma
- Solid tumors
In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, suggesting that it may act as an anti-cancer agent through modulation of specific signaling pathways.
Neuropharmacological Effects
The compound's structural similarity to other neuroactive agents suggests potential neuropharmacological activity. It has been investigated for its effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study focused on the anticancer properties of 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine demonstrated significant cytotoxic effects against human melanoma cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent for malignant melanoma.
Synthesis and Structural Analysis
The synthesis of 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine involves several chemical reactions that can be optimized for yield and purity. Notably, the cyclopropane ring contributes to the compound's rigidity, influencing both its chemical reactivity and biological activity.
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with chlorinated pyridine derivatives | 85 |
| Cyclization | Formation from precursor amines | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
